molecular formula C11H13N5OS B2528749 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole CAS No. 2197683-22-8

1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2528749
CAS No.: 2197683-22-8
M. Wt: 263.32
InChI Key: ISHIEKNALWPFRJ-UHFFFAOYSA-N
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Description

1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that features a unique combination of thiazole, azetidine, and triazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

It is known that both thiazole and triazole rings are found in many biologically active compounds . Thiazoles exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Similarly, 1,2,3-triazoles are known to exhibit various biological activities, including antifungal, antimicrobial, antiviral, anticancer, and anti-inflammatory effects .

Mode of Action

It is known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Similarly, 1,2,3-triazoles are known to form hydrogen bonds, which is important for binding with biological targets .

Biochemical Pathways

It is known that thiazole and triazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

It is known that thiazole and triazole derivatives can have a wide range of effects due to their diverse biological activities .

Action Environment

It is known that the physico-chemical properties of thiazole and triazole derivatives, such as solubility and stability, can be influenced by environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves multi-step reactions. One common method includes the initial formation of the thiazole ring through the reaction of acetyl chloride with thiourea, followed by cyclization with α-haloketones . The azetidine ring can be synthesized via the reaction of azetidinone with appropriate reagents under controlled conditions . Finally, the triazole ring is introduced through a cycloaddition reaction involving azides and alkynes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c1-7-10(18-8(2)13-7)11(17)15-5-9(6-15)16-4-3-12-14-16/h3-4,9H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHIEKNALWPFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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